N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,1-dibenzyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2/c33-28(31(25-16-8-3-9-17-25)20-22-11-4-1-5-12-22)26-19-24-15-10-18-30-27(24)32(29(26)34)21-23-13-6-2-7-14-23/h1-19H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKVGXHXGTCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: This can be achieved through a Friedländer synthesis, where an appropriate aldehyde and an amino ketone are reacted under acidic conditions to form the naphthyridine ring.
Introduction of Benzyl and Phenyl Groups: The naphthyridine core is then subjected to alkylation reactions to introduce the benzyl and phenyl groups. This can be done using benzyl chloride and phenyl isocyanate in the presence of a base such as potassium carbonate.
Oxidation and Amide Formation: The final step involves the oxidation of the intermediate compound to introduce the oxo group, followed by the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The benzyl and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table compares substituents and structural features of analogous 1,8-naphthyridine-3-carboxamides:
Key Observations :
- The dibenzyl group in the target compound increases steric bulk compared to single benzyl or alkyl substituents (e.g., JT11).
- Halogenated benzyl groups (e.g., 2,4-difluorobenzyl in 10a) enhance binding affinity in HIV-1 integrase inhibitors via hydrophobic interactions .
- Hydroxyl groups (e.g., 8b) improve solubility but may reduce metabolic stability .
Key Observations :
Key Observations :
Biological Activity
N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features a naphthyridine core with benzyl and phenyl substituents, which contribute to its chemical properties. The molecular formula is with a molecular weight of 318.37 g/mol. It has been characterized by various methods including NMR and IR spectroscopy, confirming its structural integrity and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of naphthyridine can enhance the efficacy of existing antibiotics against various bacterial strains, including E. coli and S. aureus. This suggests that the compound may serve as a potential adjuvant in antibiotic therapy .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that related naphthyridine derivatives possess cytotoxic properties against breast cancer cell lines (MDA-MB-231) and ovarian cancer cells (SUIT-2). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
A comparative study highlighted that certain synthesized derivatives showed greater potency than cisplatin, a standard chemotherapy agent. Specifically, the compound exhibited IC50 values indicating effective inhibition of cell proliferation in treated cancer cells .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Modification of Enzyme Activity : The presence of functional groups allows for interaction with various enzymes involved in metabolic pathways.
Study 1: Antibacterial Effects
In a study published in Molecules, researchers tested the antibacterial effects of naphthyridine derivatives in combination with fluoroquinolones. The results indicated a synergistic effect that significantly enhanced the antibacterial activity against resistant strains .
Study 2: Cytotoxicity Evaluation
Another investigation focused on the cytotoxicity of synthesized naphthyridine derivatives against three cancer cell lines using MTT assays. The findings revealed that certain compounds had IC50 values lower than those of established chemotherapeutics like cisplatin, indicating promising anticancer potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,8-Naphthyridine | Basic structure without substitutions | Limited activity |
| N-phenyl-1,2-dihydro-1,8-naphthyridine | Lacks benzyl groups | Moderate activity |
| N,1-dibenzyl-2-oxo-N-phenyl... | Contains benzyl and phenyl substitutions | High antimicrobial and anticancer activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives?
- The synthesis typically involves multi-step protocols, including (i) condensation of diethyl ethoxy methylene malonate with aminopyridines under high-temperature conditions (120–250°C), (ii) alkylation with benzyl/chlorobenzyl halides using NaH/DMF at 90°C, and (iii) amidation with primary/secondary amines under microwave irradiation (140°C, 2 h) or conventional heating . For example, microwave-assisted coupling of 1-(benzyloxy)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate with (2,4-difluorophenyl)methanamine in DMF achieved 70% yield .
Q. How is the compound characterized to confirm structural integrity?
- Analytical techniques include:
- ESI-MS : To verify molecular weight (e.g., m/z 592.1 [MH⁺] for intermediates) .
- HRMS : For precise mass matching (e.g., C₁₉H₁₉F₂N₄O₃ [MH⁺] calcd 389.1420; found 389.1422) .
- NMR/IR : To confirm functional groups (e.g., ¹H NMR δ 9.80 for NH protons; IR 1686 cm⁻¹ for C=O amide) .
Q. What purification methods are effective for isolating 1,8-naphthyridine derivatives?
- CombiFlash silica gel chromatography is widely used for intermediates, achieving >95% purity .
- Preparative HPLC (linear gradients of 0–80% acetonitrile/water over 30 min) resolves complex mixtures, yielding >85% purity for final products .
Advanced Research Questions
Q. How do substituents on the benzyl or phenyl groups influence bioactivity?
- Case Study : Replacing the benzyl group with a cycloheptylamino moiety (compound 5i ) reduced immunomodulatory activity compared to biphenyl-substituted derivatives (e.g., 10a ), suggesting steric hindrance impacts target binding .
- Methodology : Compare IC₅₀ values in cellular assays (e.g., VEGFR3 inhibition) with substituent hydrophobicity (ClogP) and steric parameters (Taft’s Es) .
Q. What strategies mitigate low yields during amidation steps?
- Microwave-assisted synthesis improves reaction efficiency (e.g., 97% yield for 10a vs. 70% under conventional heating) by enhancing energy transfer and reducing side reactions .
- Solvent optimization : DMF outperforms THF or DCM due to better solubility of polar intermediates .
Q. How can computational methods guide structural optimization?
- Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like VEGFR3. For example, the 2-oxo group forms hydrogen bonds with kinase active sites, while the benzyl group occupies hydrophobic pockets .
- MD simulations (100 ns trajectories) assess stability of ligand-target complexes, correlating RMSD values with experimental IC₅₀ data .
Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?
- Case Study : A compound showing potent in vitro kinase inhibition (IC₅₀ = 10 nM) but poor in vivo efficacy may suffer from metabolic instability.
- Resolution : Perform microsomal stability assays (human/rat liver microsomes) and modify labile groups (e.g., replace ester moieties with amides) .
Q. What analytical workflows address discrepancies in mass spectrometry data?
- Scenario : Observed ESI-MS m/z 587.2 [MH⁺] vs. theoretical 592.1 suggests dehalogenation or incomplete purification.
- Action : (i) Repeat HRMS to confirm exact mass, (ii) use LC-MS/MS to detect fragments (e.g., loss of –F or –Cl), and (iii) validate via ¹⁹F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
